
2-(4-Hydroxy-butoxy)-3-methyl-4-propoxy-benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Hydroxy-butoxy)-3-methyl-4-propoxy-benzaldehyde is an organic compound that belongs to the class of benzaldehydes. This compound is characterized by the presence of hydroxy, butoxy, methyl, and propoxy groups attached to a benzaldehyde core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-butoxy)-3-methyl-4-propoxy-benzaldehyde typically involves multiple steps. One common method is the alkylation of 3-methyl-4-hydroxybenzaldehyde with 1-bromobutane to introduce the butoxy group. This is followed by the reaction with 1-bromopropane to introduce the propoxy group. The reaction conditions often involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxy-butoxy)-3-methyl-4-propoxy-benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-(4-Hydroxy-butoxy)-3-methyl-4-propoxy-benzoic acid.
Reduction: 2-(4-Hydroxy-butoxy)-3-methyl-4-propoxy-benzyl alcohol.
Substitution: Various ethers or esters depending on the substituent used.
Scientific Research Applications
2-(4-Hydroxy-butoxy)-3-methyl-4-propoxy-benzaldehyde is used in several scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Medicine: As a potential lead compound in drug discovery due to its unique structural features.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxy-butoxy)-3-methyl-4-propoxy-benzaldehyde involves its interaction with specific molecular targets. The hydroxy and aldehyde groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Hydroxy-butoxy)-benzaldehyde
- 3-methyl-4-propoxy-benzaldehyde
- 2-(4-Hydroxy-butoxy)-3-methyl-benzaldehyde
Uniqueness
2-(4-Hydroxy-butoxy)-3-methyl-4-propoxy-benzaldehyde is unique due to the combination of hydroxy, butoxy, methyl, and propoxy groups on the benzaldehyde core. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications.
Properties
CAS No. |
820237-67-0 |
|---|---|
Molecular Formula |
C15H22O4 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
2-(4-hydroxybutoxy)-3-methyl-4-propoxybenzaldehyde |
InChI |
InChI=1S/C15H22O4/c1-3-9-18-14-7-6-13(11-17)15(12(14)2)19-10-5-4-8-16/h6-7,11,16H,3-5,8-10H2,1-2H3 |
InChI Key |
VWOARJNYUGBRKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C(=C(C=C1)C=O)OCCCCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


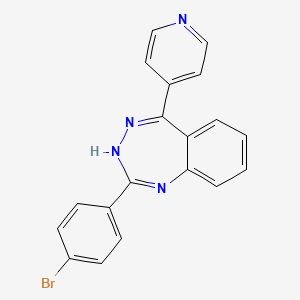
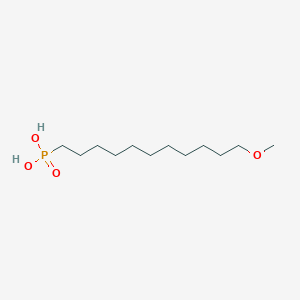
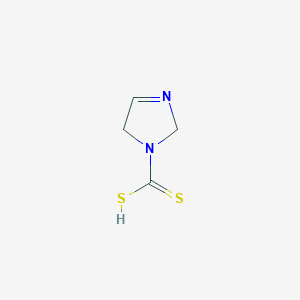
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-methyl-, 1-(1,1-dimethylethyl) 2-ethyl ester](/img/structure/B14225252.png)
![3-Pyridinecarbonitrile, 6-[3-(3-methylphenyl)-1-piperidinyl]-](/img/structure/B14225254.png)
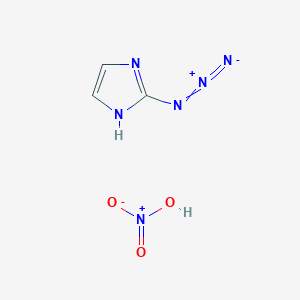
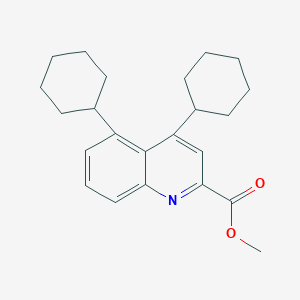
![1-[2-(2-Hydroxyethoxy)ethyl]-4,4'-bipyridin-1-ium diiodide](/img/structure/B14225282.png)
![2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-2-pyridinyl-](/img/structure/B14225294.png)

![4-{[2,6-Difluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B14225321.png)

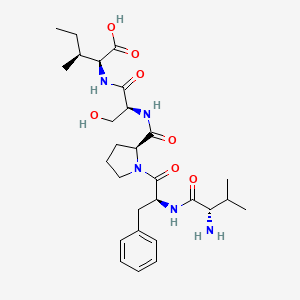
![1-[(2,5-Diiodo-4-methylphenyl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14225335.png)
